molecular formula C9H15NO2 B14364164 1-(1-Nitropropyl)cyclohex-1-ene CAS No. 90942-72-6

1-(1-Nitropropyl)cyclohex-1-ene

Cat. No.: B14364164
CAS No.: 90942-72-6
M. Wt: 169.22 g/mol
InChI Key: LWQHZJQPTMZVGQ-UHFFFAOYSA-N
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Description

1-(1-Nitropropyl)cyclohexene is an organic compound characterized by a cyclohexene ring substituted with a nitropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of cyclohexene using nitric acid in the presence of sulfuric acid, followed by the alkylation of the resulting nitrocyclohexene with propyl bromide under basic conditions .

Industrial Production Methods: Industrial production of 1-(1-Nitropropyl)cyclohexene typically involves large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Nitropropyl)cyclohexene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives of cyclohexene.

    Substitution: Various substituted cyclohexenes depending on the nucleophile used.

Scientific Research Applications

1-(1-Nitropropyl)cyclohexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Nitropropyl)cyclohexene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexene ring provides a stable framework that can undergo various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    1-Nitrocyclohexene: Similar structure but lacks the propyl group.

    1-Nitro-1-cyclohexene: Another nitro-substituted cyclohexene with different substitution patterns.

    Cyclohexene: The parent compound without any nitro or propyl substitutions.

Uniqueness: 1-(1-Nitropropyl)cyclohexene is unique due to the presence of both a nitro group and a propyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

CAS No.

90942-72-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1-nitropropyl)cyclohexene

InChI

InChI=1S/C9H15NO2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3

InChI Key

LWQHZJQPTMZVGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CCCCC1)[N+](=O)[O-]

Origin of Product

United States

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